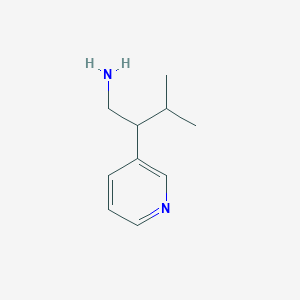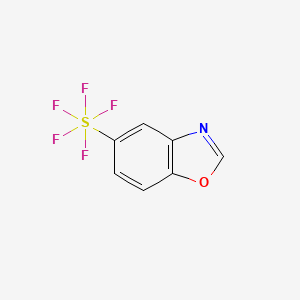
4-Methoxy-2-(2-methylpropoxy)benzoic acid
Übersicht
Beschreibung
4-Methoxy-2-(2-methylpropoxy)benzoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 . It is also known as NS-398. The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O4/c1-8(2)7-16-11-6-9(15-3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The exact values for its density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Research has explored novel synthesis methods for related compounds like 2-amino-4-methoxy benzoic acid, highlighting techniques such as nitrification, diazotization, and methylation. These methods offer advantages such as short synthetic routes and low cost, which could be relevant for synthesizing derivatives of 4-Methoxy-2-(2-methylpropoxy)benzoic acid (Jiang Jian-hui, 2010).
Chemical Properties and Reactions
- Studies on benzoic acid derivatives, like the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, contribute to understanding the chemical behavior and potential applications of similar compounds (Surajit Sinha, Bhubaneswar Mandal, S. Chandrasekaran, 2000).
- Investigations into the properties of polyaniline doped with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, provide insights into the electronic and structural characteristics that might be relevant for this compound (C. A. Amarnath, S. Palaniappan, 2005).
Application in Luminescent Properties
- Research on lanthanide 4-benzyloxy benzoates, including derivatives like 3-methoxy-4-benzyloxy benzoic acid, examines the influence of electron-releasing or electron-withdrawing substituents on photophysical properties, which could be applicable to this compound (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).
Biodegradation Studies
- Metabolism studies on methoxylated benzoic acids by anaerobic bacteria, including research on 3-methoxybenzoic acid and its transformation to hydroxylated derivatives, provide insights into the biodegradability and environmental impact of similar compounds (K. Deweerd, A. Saxena, D. Nagle, J. Suflita, 1988).
Spectroscopic Analysis
- Vibrational spectral analysis of related compounds, like 4-methoxy-2-methyl benzoic acid, using techniques such as Fourier transform infrared (FTIR) and Raman spectroscopy, helps understand the molecular structure and interaction, which could be applied to this compound (C. Meganathan, S. Sebastian, M. Kurt, Keun Woo Lee, N. Sundaraganesan, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound “4-Methoxy-2-(2-methylpropoxy)benzoic acid” is a derivative of benzoic acid, which is known to have antimicrobial properties . Therefore, it’s possible that this compound could also target microbial cells.
Mode of Action
The presence of the methoxy group might enhance the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemische Analyse
Biochemical Properties
4-Methoxy-2-(2-methylpropoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics and endogenous compounds . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of various degradation products. In in vitro and in vivo studies, this compound has shown consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through specific targeting signals and post-translational modifications. This subcellular localization is essential for its role in modulating specific biochemical pathways and cellular processes.
Eigenschaften
IUPAC Name |
4-methoxy-2-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-16-11-6-9(15-3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGKKTWSJMZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


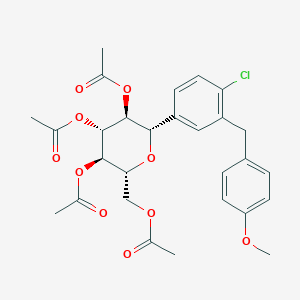
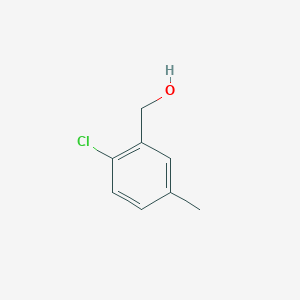

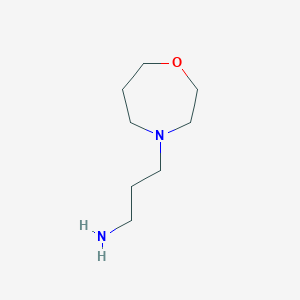
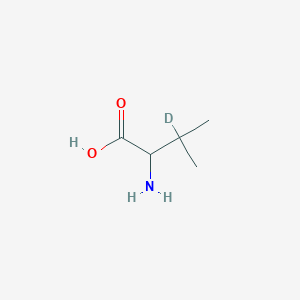
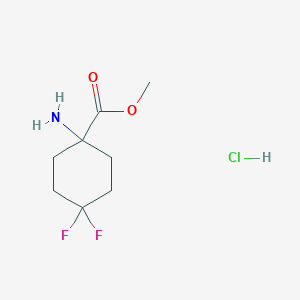
![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)
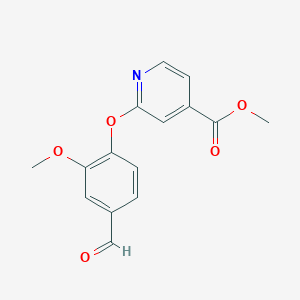

![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)
